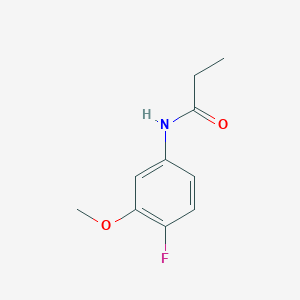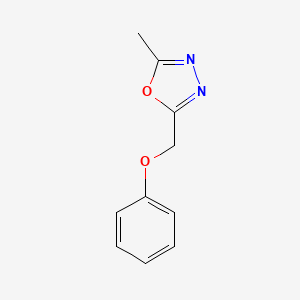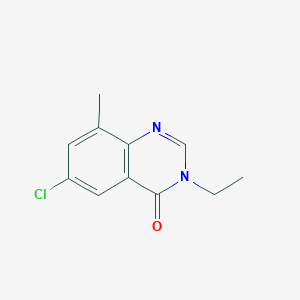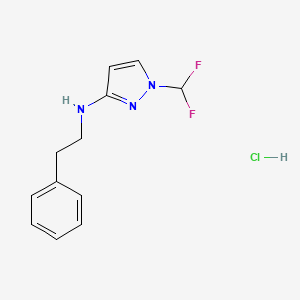![molecular formula C17H19ClFN3O B15115001 2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B15115001.png)
2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a pyrimidine ring, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a condensation reaction involving appropriate precursors.
Final Coupling: The piperidine intermediate is coupled with the pyrimidine ring through an etherification reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
- **2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-phenylpyrimidine
Uniqueness
2-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorofluorophenyl group, in particular, enhances its potential for specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H19ClFN3O |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
InChI |
InChI=1S/C17H19ClFN3O/c1-12-9-20-17(21-10-12)23-15-4-6-22(7-5-15)11-13-2-3-14(19)8-16(13)18/h2-3,8-10,15H,4-7,11H2,1H3 |
InChI Key |
HXTLZLUTHGRKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114938.png)
![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15114939.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B15114941.png)

![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114944.png)
![4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114950.png)
![1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114952.png)

![2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15114956.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B15114967.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B15114975.png)
![5-chloro-6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15114979.png)
